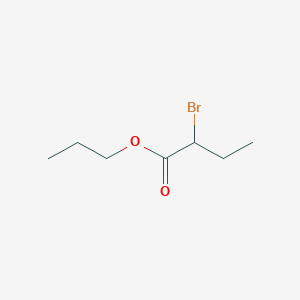
Propyl 2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-bromobutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butanoic acid and propanol, with a bromine atom attached to the second carbon of the butanoate chain. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 2-bromobutanoic acid and propanol are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions: Propyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromobutanoic acid and propanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxybutanoate, 2-aminobutanoate, or 2-thiobutanoate can be formed.
Reduction: Propyl 2-bromobutanol.
Hydrolysis: 2-bromobutanoic acid and propanol.
Scientific Research Applications
Propyl 2-bromobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.
Industrial Applications: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-bromobutanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 2-bromobutanoate: Similar structure but with a methyl group instead of a propyl group.
Isopropyl 2-bromobutanoate: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the propyl group. This makes it suitable for certain synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
5459-97-2 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
propyl 2-bromobutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
BJPYPGKBFMZGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















